7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one

Catalog No.
S6048638
CAS No.
M.F
C19H18O3
M. Wt
294.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one

Product Name

7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one

IUPAC Name

6-ethyl-4-methyl-7-phenylmethoxychromen-2-one

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C19H18O3/c1-3-15-10-16-13(2)9-19(20)22-18(16)11-17(15)21-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3

InChI Key

IZKGNEAGRZVLRY-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=O)C=C2C

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=O)C=C2C

The exact mass of the compound 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one is 294.125594432 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound features a chromenone backbone with specific substituents: a benzyloxy group at the 7-position, an ethyl group at the 6-position, and a methyl group at the 4-position. The structure of this compound contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

, which are crucial for its modification and functionalization:

  • Oxidation: 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one can be oxidized using reagents such as potassium permanganate or chromium trioxide. This process can introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, which reduces carbonyl groups or other reducible functionalities.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy position, using sodium hydride in dimethylformamide as a base.

These reactions enable the synthesis of various derivatives that may exhibit enhanced biological activities or improved chemical properties.

Research indicates that 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one possesses significant biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The structural features of the compound, particularly the benzyloxy group, enhance its interaction with biological macromolecules, influencing its lipophilicity and membrane permeability. These characteristics may modulate various cellular processes, leading to observed biological effects .

The synthesis of 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one typically involves several key steps:

  • Starting Materials: The synthesis begins with a suitable chromenone precursor, such as 4-methyl-2H-chromen-2-one.
  • Benzylation: The chromenone precursor undergoes benzylation using benzyl bromide in the presence of a base like potassium carbonate, introducing the benzyloxy group at the 7-position.
  • Ethylation: An ethyl group is introduced at the 6-position through an alkylation reaction using ethyl iodide and sodium hydride.
  • Purification: The final product is purified using techniques such as column chromatography to obtain pure 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one .

This compound has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
  • Biology: Its potential biological activities make it a candidate for further research in drug development.
  • Medicine: Investigated for therapeutic applications, particularly in developing new drugs targeting various diseases.
  • Industry: Utilized in producing dyes, fragrances, and other specialty chemicals due to its unique structural properties .

Studies have highlighted that the interaction of 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one with specific molecular targets can lead to significant biological effects. For instance, modifications at the benzyloxy tail region have been shown to markedly affect enzyme inhibition profiles against cholinesterases and monoamine oxidase B. These interactions suggest that structural modifications can enhance selectivity and potency against specific targets, making this compound an interesting subject for medicinal chemistry research .

Several compounds share structural similarities with 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-(benzyloxy)-6-hydroxy-2H-chromen-2-oneHydroxyl group at position 6Potentially enhanced solubility due to hydroxyl group
7-(benzyloxy)-4-butyl-6-chloro-2H-chromen-2-oneButyl group at position 4Chlorine substitution may enhance reactivity
7-(benzyloxy)-4-methoxyphenyl-chromen-2-oneMethoxyphenyl group at position 4Increased lipophilicity due to methoxy substituent
4-(benzyloxy)-6-methylcoumarinBenzyloxy group at position 4Simplified structure may lead to different biological activity profiles

These compounds illustrate variations in substituents that can significantly influence their chemical properties and biological activities. The unique combination of substituents in 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one contributes to its distinct profile compared to these similar compounds.

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

294.125594432 g/mol

Monoisotopic Mass

294.125594432 g/mol

Heavy Atom Count

22

Dates

Last modified: 04-15-2024

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